![molecular formula C17H25NO4 B6317280 Di-tert-butyl benzylimidodicarbonate CAS No. 109774-57-4](/img/structure/B6317280.png)
Di-tert-butyl benzylimidodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl benzylimidodicarbonate is a chemical compound with the molecular formula C17H25NO4 . It has a molecular weight of 307.39 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .
Synthesis Analysis
The synthesis of Di-tert-butyl benzylimidodicarbonate involves two stages . In the first stage, benzylamine is reacted in dichloromethane at 20°C for 0.5 hours. In the second stage, di-tert-butyl dicarbonate is reacted with 4-dimethylaminopyridine at 80°C for 2 hours .Molecular Structure Analysis
The IUPAC name of Di-tert-butyl benzylimidodicarbonate is tert-butyl benzyl (tert-butoxycarbonyl)carbamate . The InChI code for the compound is 1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 .Scientific Research Applications
Di-tert-butyl benzylimidodicarbonate: A Comprehensive Analysis
Protecting Group in Organic Synthesis: Di-tert-butyl benzylimidodicarbonate is likely used as a protecting group for carboxylic acids and alcohols in organic synthesis. Protecting groups like this are essential for preventing unwanted reactions at reactive sites during complex chemical syntheses .
Pharmaceutical Testing: This compound may be used in pharmaceutical testing as a reference standard to ensure accurate results during drug development and quality control processes .
Peptide Synthesis: It could be involved in peptide synthesis, acting as a protecting and activating agent for amino acids, facilitating the formation of dipeptides without the need for additional catalysts or coupling reagents .
Radical Initiator: Similar compounds, such as di-tert-butyl peroxide, are used as radical initiators in organic chemistry to promote certain reactions, suggesting that di-tert-butyl benzylimidodicarbonate might serve a similar purpose .
TADF Emitters in Display Technology: While not directly mentioned, related compounds have been used in the development of thermally activated delayed fluorescence (TADF) emitters for display and lighting applications, indicating potential use in this field as well .
Synthon in Organic Electrophiles Modification: The compound might act as a general synthon for the modification of organic electrophiles, which is crucial in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Di-tert-butyl benzylimidodicarbonate, also known as Di-tert-butyl-iminodicarboxylate , is an organic compound that is primarily used as a reagent in organic synthesis . It is used in the preparation of primary amines from alkyl halides . The primary targets of this compound are therefore alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom.
Mode of Action
The compound interacts with its targets (alkyl halides) through a chemical reaction known as nucleophilic substitution. In this reaction, the alkyl halide acts as an electrophile (electron-loving) and the Di-tert-butyl benzylimidodicarbonate acts as a nucleophile (nucleus-loving). The nucleophile donates an electron pair to the electrophile, resulting in the formation of a new bond .
Biochemical Pathways
The biochemical pathways affected by Di-tert-butyl benzylimidodicarbonate are those involved in the synthesis of primary amines. Primary amines are organic compounds that contain a nitrogen atom with a single bond to a carbon atom. They are key building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers .
Result of Action
The result of the action of Di-tert-butyl benzylimidodicarbonate is the formation of primary amines from alkyl halides. This transformation is valuable in organic synthesis, enabling the creation of a wide variety of complex organic molecules .
Action Environment
The action of Di-tert-butyl benzylimidodicarbonate is influenced by various environmental factors. For example, the reaction with alkyl halides is typically carried out in an organic solvent at controlled temperatures . The choice of solvent and temperature can significantly influence the reaction rate and the yield of the desired product.
properties
IUPAC Name |
tert-butyl N-benzyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBCBDIQXSNCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.